molecular formula C11H14NNa2O7S2+ B11933897 NXY-059 (Cerovive)

NXY-059 (Cerovive)

Cat. No.: B11933897
M. Wt: 382.3 g/mol
InChI Key: XLZOVRYBVCMCGL-CURPJKDSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NXY-059, also known as Cerovive or disufenton sodium, is a nitrone-based free radical trapping agent. It has been extensively studied for its neuroprotective properties, particularly in the context of acute ischemic stroke. The compound was developed with the aim of reducing the damage caused by free radicals during ischemic events, thereby improving outcomes for stroke patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NXY-059 involves the reaction of phenylbutylnitrone (PBN) with sulfonyl chloride to produce the disulfonyl derivative. The reaction typically occurs under controlled conditions with the use of appropriate solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of NXY-059 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The compound is usually produced in facilities equipped with advanced chemical processing equipment to handle large volumes and maintain high standards of purity .

Chemical Reactions Analysis

Types of Reactions

NXY-059 primarily undergoes free radical trapping reactions. It is designed to react with free radicals, neutralizing them and preventing them from causing cellular damage. This reaction is crucial in its role as a neuroprotective agent .

Common Reagents and Conditions

The primary reagent involved in the reactions of NXY-059 is the free radical species generated during ischemic events. The compound reacts with these radicals under physiological conditions, typically within the human body during or after a stroke .

Major Products Formed

The major products formed from the reactions of NXY-059 are neutralized free radicals and the corresponding nitrone adducts. These products are less harmful and are eventually metabolized and excreted from the body .

Scientific Research Applications

Mechanism of Action

NXY-059 exerts its effects by trapping free radicals, which are highly reactive molecules that can cause significant cellular damage. The compound reacts with these radicals, neutralizing them and preventing them from interacting with cellular components. This action helps to reduce the extent of damage during ischemic events, such as strokes .

The molecular targets of NXY-059 include various free radical species generated during oxidative stress. By neutralizing these radicals, NXY-059 helps to protect neurons and other cells from damage, thereby improving functional outcomes after a stroke .

Properties

Molecular Formula

C11H14NNa2O7S2+

Molecular Weight

382.3 g/mol

IUPAC Name

disodium;4-[(E)-[tert-butyl(oxido)azaniumylidene]methyl]-3-sulfobenzenesulfonate

InChI

InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-1/b12-7+;;

InChI Key

XLZOVRYBVCMCGL-CURPJKDSSA-M

Isomeric SMILES

CC(C)(C)/[N+](=C\C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)/[O-].[Na+].[Na+]

Canonical SMILES

CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.